molecular formula C41H51NO14 B12368415 Anti-inflammatory agent 74

Anti-inflammatory agent 74

Cat. No.: B12368415
M. Wt: 781.8 g/mol
InChI Key: ACEAAPMVQKIKSH-MNWGCEQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of anti-inflammatory agent 74 involves several steps. One common synthetic route includes the preparation of quinoline-substituted benzyl groups containing pyrazole and triazole moieties . The reaction conditions typically involve the use of catalysts such as toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Anti-inflammatory agent 74 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Anti-inflammatory agent 74 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anti-inflammatory agent 74 involves the inhibition of key inflammatory mediators. It regulates the production of nitric oxide, interleukin-6, and tumor necrosis factor-alpha by inhibiting the mitogen-activated protein kinase and nuclear factor-kappa B signaling pathways . These pathways play crucial roles in the inflammatory response, and their inhibition helps reduce inflammation and tissue damage.

Comparison with Similar Compounds

Anti-inflammatory agent 74 can be compared with other similar compounds, such as:

What sets this compound apart is its specific inhibition of nitric oxide, interleukin-6, and tumor necrosis factor-alpha, making it particularly effective in treating acute lung injury and other inflammatory conditions .

Properties

Molecular Formula

C41H51NO14

Molecular Weight

781.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C41H51NO14/c1-41(2,3)56-40(47)42-27(16-22-10-8-7-9-11-22)38(46)53-21-32-33(43)34(44)35(45)39(55-32)54-29-15-13-24(18-31(29)50-6)37-26-20-51-36(25(26)19-52-37)23-12-14-28(48-4)30(17-23)49-5/h7-15,17-18,25-27,32-37,39,43-45H,16,19-21H2,1-6H3,(H,42,47)/t25-,26-,27-,32+,33+,34-,35+,36-,37+,39-/m0/s1

InChI Key

ACEAAPMVQKIKSH-MNWGCEQFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=C(C=C(C=C3)[C@@H]4[C@H]5CO[C@H]([C@H]5CO4)C6=CC(=C(C=C6)OC)OC)OC)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)OC)OC)OC)O)O)O

Origin of Product

United States

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